4-Aminomethylphenylacetic acid

説明

Synthesis Analysis

The synthesis of 4-Aminomethylphenylacetic acid derivatives can involve several methods. One approach involves the esterification of BOC-amino acids with 4-(bromomethyl)phenethyl alcohol, followed by Collins oxidation and oxidation with sodium chlorite, achieving overall yields of 58 to 69% (Plaue & Heissler, 1987). Another route includes the condensation of 4-aminophenylacetic acid with phthalic anhydride, leading to derivatives with promising antimicrobial activity (Bedair et al., 2006).

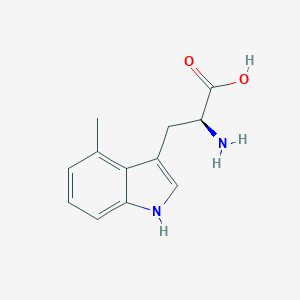

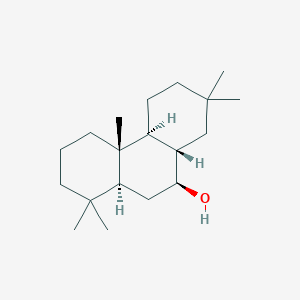

Molecular Structure Analysis

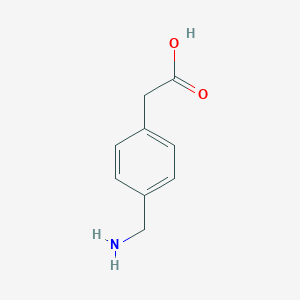

The molecular structure of 4-Aminomethylphenylacetic acid derivatives is characterized by the presence of an amino group attached to a benzyl group, which is further linked to an acetic acid moiety. This structure is conducive to modifications and functionalizations, enabling the synthesis of novel amino acids for bioorthogonal reactions (Forbes et al., 2016).

Chemical Reactions and Properties

4-Aminomethylphenylacetic acid participates in various chemical reactions, owing to its functional groups. It can undergo amidation, esterification, and can act as a precursor for the synthesis of peptides and pseudopeptides, illustrating its versatility in chemical synthesis (Pascal et al., 2000).

科学的研究の応用

Specific Scientific Field

Neurology and Medicinal Chemistry

Summary of the Application

4-Aminomethylphenylacetic acid is used as a γ-secretase modulator in the research of Alzheimer’s disease . γ-secretase is an intramembrane protease that plays a crucial role in the generation of β-amyloid peptides, which are believed to contribute to the pathogenesis of Alzheimer’s disease .

Methods of Application or Experimental Procedures

The compound was identified using a scaffold design approach, starting from literature examples of nonsteroidal anti-inflammatory drugs (NSAIDs)-type carboxylic acid γ-secretase modulators .

Results or Outcomes

The research led to the discovery of 4-aminomethylphenylacetic acid with a desirable γ-secretase modulation profile .

Application in Environmental Science

Specific Scientific Field

Environmental Science and Pollution Research

Methods of Application or Experimental Procedures

A technique was proposed to achieve 4-aminophenylarsonic acid removal via adsorption on enhanced α-FeOOH using various concentrations of Mn (VII) . The elimination rate of 4-aminophenylarsonic acid applying FeOOH with Mn (VII) was dependent on acidic conditions .

Results or Outcomes

More than 99.9% of 4-aminophenylarsonic acid was eliminated in a 6-min reaction time under acidic conditions . The oxidation process proceeded in different manners, namely, electron transfer, hydroxylation, and ring-opening .

特性

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminomethylphenylacetic acid | |

CAS RN |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。